molecular formula C21H18FN5OS B2574217 N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-60-8

N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2574217
CAS No.: 852374-60-8
M. Wt: 407.47
InChI Key: ZQRFMUVEIDFQJO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The compound demonstrates high efficacy against FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis . Its primary research value lies in its mechanism of action, where it binds to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/AKT, leading to cell cycle arrest and apoptosis in leukemic blast cells. Preclinical studies highlight its significant anti-leukemic activity in FLT3-ITD driven cell lines and mouse xenograft models, showing reduced tumor burden and prolonged survival . This inhibitor is a critical research tool for elucidating the pathogenesis of FLT3-driven leukemias, exploring mechanisms of resistance to targeted therapies, and evaluating potential combination treatment strategies with other chemotherapeutic agents. Research involving this compound is strictly for laboratory use to advance the understanding and treatment of hematological malignancies.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-13-8-14(2)10-17(9-13)23-19(28)12-29-20-7-6-18-24-25-21(27(18)26-20)15-4-3-5-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRFMUVEIDFQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound noted for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H23FN4S
  • Molecular Weight : 407.47 g/mol
  • IUPAC Name : this compound

The structural complexity of this compound allows for various interactions within biological systems, which may enhance its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Intermediates : The synthesis often starts with the formation of triazole and pyridazine intermediates.
  • Coupling Reactions : These intermediates are coupled under controlled conditions to yield the final product.
  • Optimization for Yield : Reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar scaffolds have demonstrated activity against various pathogens including Staphylococcus aureus and Candida species .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Mechanistic studies have shown that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)

These interactions may lead to modulation of cancer-related pathways .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This can include:

  • Enzyme Inhibition : Binding to enzymes that play roles in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of similar thiazole compounds showed broad-spectrum activity against Gram-positive bacteria and drug-resistant fungi .
  • Cytotoxicity Assessments : Research on triazole derivatives indicated promising results in inhibiting cancer cell lines through various assays .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Candida species
AnticancerInhibits thymidylate synthase and HDAC
Enzyme InteractionModulates key metabolic pathways

Scientific Research Applications

Medicinal Chemistry

N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown promise in various areas of medicinal chemistry:

  • Anti-Cancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. This highlights the potential for further development as an anticancer agent.
CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2
  • Anti-inflammatory Properties : The compound’s structural features suggest it may also act as an anti-inflammatory agent. Molecular docking studies have indicated potential interactions with key inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole moiety enhances its potential for medicinal applications:

  • Mechanism of Action : The compound may inhibit or modulate the activity of specific enzymes or receptors through hydrophobic interactions facilitated by the fluorophenyl group. This interaction can lead to altered biological responses that are beneficial in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

The compound shares structural motifs with pesticidal agents, particularly triazolo-heterocycles and acetamide derivatives:

Compound Name Core Structure Key Substituents Use/Application Reference
Target Compound Triazolo[4,3-b]pyridazine 3-fluorophenyl, thioacetamide, 3,5-dimethylphenyl Under investigation
Flumetsulam (N-(2,6-difluorophenyl)-...) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide
Oxadixyl (N-(2,6-dimethylphenyl)-...) Oxazolidinyl acetamide 2,6-dimethylphenyl, methoxy Fungicide
  • Core Heterocycle : Unlike flumetsulam’s triazolo-pyrimidine core, the target compound’s triazolo-pyridazine may alter electronic properties and binding affinity due to pyridazine’s electron-deficient nature.
  • The thioacetamide linker (vs. sulfonamide in flumetsulam) could enhance metabolic stability or alter solubility .
  • Acetamide Side Chain : The 3,5-dimethylphenyl group differs from oxadixyl’s 2,6-dimethylphenyl, suggesting steric and electronic variations impacting bioactivity .

Nitrogen-Rich Heterocycles in Energetic Materials

Triazolo-pyridazine derivatives exhibit moderate nitrogen content (~30–40% by mass), lower than tetrazines (e.g., 1,2,4,5-tetrazine: 68.3% nitrogen) but higher than many pharmaceuticals. Tetrazines prioritize high enthalpy and thermal stability for energetic applications, whereas triazolo-pyridazines may balance nitrogen content with synthetic feasibility and solubility .

Research Findings and Functional Group Impact

  • Fluorine Substitution : The 3-fluorophenyl group may enhance bioavailability and resistance to oxidative degradation, a strategy common in agrochemical design .
  • Thioether vs.
  • Aryl Substituents : The 3,5-dimethylphenyl group’s para-substitution pattern may reduce steric hindrance compared to ortho-substituted analogs (e.g., oxadixyl), favoring target engagement .

Q & A

Q. What are the key considerations for synthesizing N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Routes : Utilize stepwise heterocyclic assembly, starting with the formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with activated pyridazine intermediates. Thioether linkage can be introduced via nucleophilic substitution using a thioacetamide precursor .
  • Critical Parameters :
    • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    • Catalysts : Use Pd-based catalysts for coupling reactions involving fluorophenyl groups .
  • Yield Optimization : Employ Design of Experiments (DoE) to statistically evaluate factors like stoichiometry, reaction time, and temperature .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; aim for >98% purity .
    • Elemental Analysis : Validate %C, %H, %N against theoretical values (±0.3% tolerance) .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on phenyl rings, fluorophenyl orientation) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) in a fume hood; avoid inhalation or skin contact due to potential irritancy (analogous to triazolo-pyridazine derivatives) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .
  • Decomposition Monitoring : Regular TLC or HPLC checks to detect degradation products (e.g., sulfoxide formation) .

Advanced Research Questions

Q. What strategies can elucidate the biological target and mechanism of action of this compound?

Methodological Answer:

  • Target Identification :
    • Kinase Profiling : Screen against a panel of 100+ kinases using ATP-competitive binding assays; prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) .
    • Pull-Down Assays : Immobilize the compound on beads for proteomic identification of binding partners in cell lysates .
  • Mechanistic Studies :
    • Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) and correlate with apoptosis markers (caspase-3/7 activation) .
    • Molecular Dynamics (MD) : Simulate docking into kinase domains using software like AutoDock Vina; validate with site-directed mutagenesis .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Triazolo Core : Replace with imidazolo or pyrazolo analogs to assess heterocycle specificity .
    • Fluorophenyl Group : Test meta- vs. para-fluoro substitution for steric/electronic effects .
  • Biological Evaluation :
    • Dose-Response Curves : Compare EC₅₀ values across analogs in enzymatic/cellular assays .
    • Selectivity Index : Calculate ratios of activity in target vs. off-target assays (e.g., kinase A vs. kinase B) .

Q. How should researchers resolve contradictions in biological activity data across different assay formats?

Methodological Answer:

  • Controlled Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Data Analysis : Apply multivariate statistics (ANOVA, PCA) to identify confounding variables (e.g., pH, DMSO solvent effects) .

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